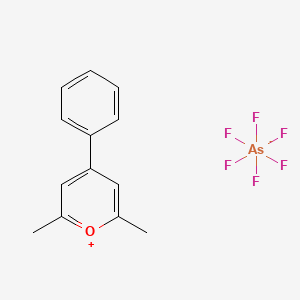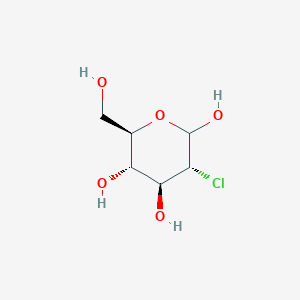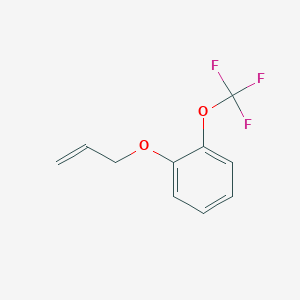
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole is an organic compound that features a unique structure combining a cyclopentene ring with a methyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Cyclopentene Derivative: The starting material, 3-methylcyclopent-2-en-1-ol, is synthesized through the cyclization of appropriate precursors under acidic conditions.
Alkylation Reaction: The cyclopentene derivative is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the methyl group at the desired position.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a condensation reaction between the alkylated cyclopentene derivative and an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Functionalized imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole is used as a building block for the synthesis of more complex
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
5-[(3-methylcyclopent-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(4-8)5-10-6-11-7-12-10/h4,6-7,9H,2-3,5H2,1H3,(H,11,12) |
Clé InChI |
AMTURIJBMNVQSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC1)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)


